molecular formula C22H30N6O5S B131540 Sildenafil N-Oxide CAS No. 1094598-75-0

Sildenafil N-Oxide

カタログ番号: B131540
CAS番号: 1094598-75-0
分子量: 490.6 g/mol
InChIキー: JQGFLCMKCZPSEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sildenafil N-Oxide is the oxidative metabolite of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Structurally, it is formed by the addition of an oxygen atom to the tertiary nitrogen at position 25 of the piperazine ring in sildenafil, resulting in a molecular formula of C₂₂H₃₀N₆O₅S (vs. C₂₂H₃₀N₆O₄S for sildenafil) . This modification renders the compound pharmacologically inactive in its native form, as the N-oxide group masks the cationic charge of the nitrogen, critical for PDE5 binding . However, this compound acts as a bioreductive prodrug, requiring bioactivation via flavin-containing monooxygenases (FMOs) to revert to active sildenafil in vivo .

The European Pharmacopeia designates this compound as "Impurity B," a degradation product formed under oxidative stress conditions . Analytical methods such as reverse-phase high-performance thin-layer chromatography (RP-HPTLC) and nuclear magnetic resonance (NMR) have confirmed its structure and stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil N-Oxide involves the oxidation of sildenafil. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the piperazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the high quality of the final product .

化学反応の分析

Metabolic Reduction to Sildenafil and Active Metabolites

Sildenafil N-oxide acts as a prodrug , undergoing rapid enzymatic reduction in vivo to regenerate sildenafil and its active metabolite, N-desmethylsildenafil (UK 103,320) .

Pharmacokinetic Data (Mouse Model):

ParameterPlasma Concentration (1 hr post-administration)Brain Concentration (1 hr post-administration)
This compound0.5–1.2 µg/mLNot detected
Sildenafil1.8–2.5 µg/mL1.2–1.8 µg/g
N-Desmethylsildenafil0.7–1.0 µg/mL0.3–0.6 µg/g

Source: TIM2 gastrointestinal model and murine studies

In the TIM2 gastrointestinal model , this compound was nearly quantitatively reduced to sildenafil (98% conversion within 6 hours), confirming its prodrug behavior .

Oxidative Stability and Degradation

Under oxidative stress (per ICH guidelines), sildenafil degrades to form This compound as a primary impurity. This reaction is reversible under physiological conditions but significant in pharmaceutical formulations .

Characterization of Oxidative Degradation:

MethodFindings
1D/2D-NMR Confirmed N-oxide structure at the piperazine nitrogen
HR-ESI-MS m/z 490.1932 [M+H]⁺ (theoretical 490.1928)
Molecular Docking Binding affinity for PDE5: Sildenafil (−12.1 kcal/mol) vs. N-oxide (−11.3 kcal/mol)

Source: Stability studies and molecular docking simulations

Enzymatic Interactions and Selectivity

This compound exhibits reduced PDE5 inhibitory activity compared to sildenafil:

CompoundPDE5 IC₅₀ (nM)Selectivity (PDE5 vs. PDE6)
Sildenafil3.910-fold
This compound39.010-fold

Despite lower potency, its prodrug nature ensures therapeutic efficacy via conversion to sildenafil and N-desmethylsildenafil .

In Vivo Pharmacological Conversion

Oral administration studies in mice demonstrate:

  • Rapid reduction of this compound to sildenafil (plasma concentration ratio: 1:2 within 1 hour).

  • Subsequent metabolism to N-desmethylsildenafil, which accounts for 20% of total pharmacological activity due to its 50% PDE5 inhibitory potency relative to sildenafil .

科学的研究の応用

Cardiovascular Applications

Sildenafil N-oxide has been investigated for its role in cardioprotection and improving hemodynamic parameters in various cardiac conditions.

  • Delayed Preconditioning : Studies have shown that this compound can induce delayed preconditioning through nitric oxide (NO)-dependent pathways, which may protect cardiac tissue from ischemic damage .
  • Pulmonary Hypertension : It has been used as an adjunct therapy in managing pulmonary arterial hypertension (PAH). Research demonstrated that intravenous sildenafil augmented the pulmonary vasodilatory effects of inhaled nitric oxide (iNO) in infants post-cardiac surgery, indicating its potential utility in pediatric populations .

Gastrointestinal Applications

This compound has been explored for its effects on gastrointestinal motility. Its conversion to sildenafil suggests that it may influence gastrointestinal conditions, potentially benefiting patients with disorders characterized by impaired motility .

Efficacy Comparison of Sildenafil and this compound

ParameterSildenafilThis compound
Potency (PDE5 inhibition)HighModerate
Conversion RateRapidRapid
Cardioprotective EffectsYesYes
Gastrointestinal EffectsYesPotentially Yes

Clinical Outcomes in Pediatric Patients

Study TypeOutcome MeasureResult
Randomized TrialPulmonary Vascular Resistance Index (PVRI)Significant reduction with combined therapy
Case StudyHemodynamic StabilityImproved post-surgery

Pediatric Cardiac Surgery

A randomized trial involving infants post-cardiac surgery revealed that the addition of intravenous sildenafil after iNO administration significantly reduced PVRI and improved oxygenation metrics, demonstrating the compound's utility in critical care settings .

Gastrointestinal Disorders

In a study assessing gastrointestinal motility, this compound was shown to enhance motility in animal models, suggesting its potential application in treating conditions like gastroparesis .

作用機序

Sildenafil N-Oxide, like sildenafil, acts by inhibiting phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow. The compound’s prodrug nature means it can be metabolized in the body to release sildenafil, which then exerts its effects on the molecular targets and pathways involved in erectile function and pulmonary arterial hypertension .

類似化合物との比較

Structural and Pharmacological Comparisons

Sildenafil vs. Sildenafil N-Oxide

Parameter Sildenafil This compound Reference
Molecular Formula C₂₂H₃₀N₆O₄S C₂₂H₃₀N₆O₅S
PDE5 Binding Affinity IC₅₀ = 3.9 nM IC₅₀ = 12.5 nM
Aphrodisiac Potency High (ED₅₀ = 1.2 mg/kg) Reduced (ED₅₀ = 2.8 mg/kg)
Bioactivation Active form Requires FMO-mediated reduction

Key Findings :

  • This compound exhibits ~3-fold lower PDE5 inhibitory activity due to steric hindrance from the N-oxide group, as confirmed by molecular docking studies .
  • In vivo rat studies showed this compound prolongs mount and intromission latencies compared to sildenafil, indicating reduced potency .

Other N-Oxide Prodrugs

  • Imipraminoxide and Amitriptylinoxide: Marketed N-oxide prodrugs of tricyclic antidepressants. Like this compound, they lack intrinsic activity but convert to active forms in vivo .
  • Vardenafil N-Oxide: Another PDE5 inhibitor derivative with similar pharmacokinetic behavior but lower recovery rates (82.12–109.34%) in dietary supplements compared to this compound (97.57%) .

Sildenafil Analogues

  • Thiohomosildenafil : Sulfur-substituted analogue with altered pharmacokinetics; detected in unregulated supplements .
  • Avanafil : A next-generation PDE5 inhibitor with faster onset but similar efficacy to sildenafil .

Pharmacokinetic and Metabolic Comparisons

Compound Bioavailability Tₘₐₓ (h) Half-life (h) Reference
Sildenafil 41% 0.8–1.2 3–5
This compound Not reported Delayed Extended*
Vardenafil N-Oxide 15% 0.9–1.4 4–6

*this compound’s extended half-life is theorized due to prodrug conversion kinetics .

Analytical and Regulatory Comparisons

  • RP-HPTLC: this compound is distinguishable from sildenafil via Rf values (0.43 vs. 0.62) using ethanol-water mobile phases .
  • Regulatory Status : this compound is classified as a degradation product (Impurity B) in the European Pharmacopeia, with a permissible limit of ≤0.5% in formulations .

生物活性

Sildenafil N-Oxide, a metabolite of sildenafil, has garnered attention in pharmacological research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and implications in clinical settings, supported by data tables and relevant case studies.

Overview of this compound

Sildenafil is primarily known as a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its N-oxide derivative, this compound, is formed through metabolic processes and exhibits different pharmacological properties compared to its parent compound.

Key Characteristics

  • Chemical Structure : this compound is characterized by the addition of an oxygen atom at the nitrogen site of the sildenafil molecule.
  • Potency : It is reported to be approximately 10-fold less potent than sildenafil itself but retains some biological activity, acting as a prodrug that is converted back to sildenafil in the body .

This compound primarily functions through the modulation of nitric oxide (NO) pathways and cyclic guanosine monophosphate (cGMP) levels:

  • NO Pathway Enhancement : Similar to sildenafil, this compound enhances NO-mediated vasodilation by inhibiting PDE5, leading to increased cGMP levels in vascular smooth muscle cells .
  • Metabolic Conversion : Upon administration, this compound is rapidly converted back to sildenafil, which then exerts its effects on vasodilation and blood flow .

Biological Activity and Effects

The biological activity of this compound has been evaluated in various studies focusing on its cardiovascular effects and potential therapeutic applications.

Cardiovascular Effects

A study assessing the impact of different doses of sildenafil on coronary blood flow indicated that higher doses could lead to increased oxidative stress through superoxide anion production. This suggests that while sildenafil enhances NO availability, excessive doses may have adverse effects .

Histomorphological Changes

Research involving Wistar rats showed that treatment with sildenafil (and by extension, its N-oxide) led to significant increases in NO levels while decreasing phosphodiesterase (PDE) levels. However, histological changes in cardiac tissues were minimal at lower doses, indicating a threshold beyond which toxicity may occur .

Data Tables

Study Objective Findings
Study on Coronary Blood Flow Assess effects of sildenafil doses on coronary flowIncreased superoxide production at high dosesHigh doses may negatively influence coronary flow
Histomorphological Study Evaluate cardiac effects of sildenafilSignificant increase in NO; minimal histological changesLow doses are well tolerated; higher doses may be detrimental
Pharmacokinetics Study Investigate metabolic conversion of this compoundRapid reduction to sildenafil observedActs as a prodrug with retained activity

Case Studies

  • Erectile Dysfunction Treatment : In clinical settings, patients receiving sildenafil showed improved erectile function due to enhanced blood flow mediated by NO. The role of this compound as a precursor was noted in patients who experienced side effects from direct sildenafil use .
  • Angina Management : A double-blind study involving stable angina patients demonstrated that co-administration of sildenafil with nitric oxide donors led to significant hypotensive effects, suggesting that this compound could enhance the efficacy of existing treatments by improving vascular responsiveness .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for distinguishing Sildenafil N-Oxide from its parent compound, Sildenafil, in pharmaceutical matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used. System suitability parameters require a resolution ≥2.5 between this compound and Sildenafil peaks, with tailing factors ≤2.0. Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0–6.0) at optimized flow rates (1.0–1.5 mL/min). Column selection (e.g., C18, 250 mm × 4.6 mm, 5 µm) and gradient elution protocols must be validated for specificity and reproducibility .

Q. How can researchers synthesize this compound with high purity for pharmacological studies?

  • Methodological Answer : this compound is synthesized via oxidation of Sildenafil using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Reaction progress is monitored via TLC or HPLC. Post-reaction purification involves silica gel chromatography (eluent: ethyl acetate/hexane, 7:3) followed by recrystallization from ethanol. Purity (>98%) is confirmed by NMR (¹H/¹³C) and LC-MS to verify the N-oxide moiety .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s PDE5 inhibitory activity?

  • Methodological Answer : Use recombinant human PDE5A1 enzyme assays with cyclic GMP as a substrate. Incubate this compound (1 nM–10 µM) with PDE5A1 and quantify residual cGMP via competitive ELISA or fluorescence polarization. IC₅₀ values should be compared to Sildenafil controls. Ensure assay buffers (pH 7.4) contain Mg²⁺ and protease inhibitors to stabilize enzymatic activity .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in preclinical studies?

  • Methodological Answer : Discrepancies arise from interspecies differences in cytochrome P450 (CYP3A4/5) expression. Use hepatocyte microsomes from multiple species (human, rat, dog) and compare intrinsic clearance (CLint) under standardized conditions (37°C, NADPH regeneration system). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Validate findings with LC-MS/MS quantification of metabolites in plasma .

Q. What strategies optimize the detection of this compound degradation products under accelerated stability conditions?

  • Methodological Answer : Subject this compound to forced degradation (40°C/75% RH, acidic/alkaline hydrolysis, oxidative stress with H₂O₂). Analyze samples via UPLC-QTOF-MS with electrospray ionization in positive mode. Use molecular networking tools (e.g., GNPS) to identify degradation pathways. Structural elucidation of impurities requires tandem MS/MS and comparison to spectral libraries .

Q. How can computational methods predict this compound’s binding affinity to off-target receptors (e.g., PDE6)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PDE6 crystal structures (PDB: 3JWQ). Parameterize force fields (AMBER) for ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) assays measuring binding kinetics (ka/kd). Cross-validate results with in vitro PDE6 inhibition assays to minimize false positives .

Q. Experimental Design & Data Analysis

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty : Investigate this compound’s role in pulmonary hypertension via hypoxia-inducible factor (HIF) modulation.
  • Feasibility : Pilot studies using rodent models of hypoxia-induced pulmonary artery pressure.
  • Ethics : Adhere to ARRIVE guidelines for animal welfare .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs) : Reaction temperature, mCPBA stoichiometry.
  • Critical Quality Attributes (CQAs) : Purity, residual solvents (ICH Q3C limits).
  • Use multivariate analysis (e.g., PLS regression) to correlate CPPs and CQAs. Validate with ANOVA and post-hoc Tukey tests .

Q. Data Reporting & Reproducibility

Q. What documentation is essential for reproducing this compound pharmacokinetic studies?

  • Methodological Answer : Include in publications:

  • Animal model : Strain, sex, weight ranges, housing conditions (SPF status).
  • Dosing regimen : Vehicle (e.g., 0.5% methylcellulose), administration route, sampling intervals.
  • Analytical validation : LC-MS/MS LLOQ, matrix effect (%CV <15%), stability data. Raw data (e.g., plasma concentration-time curves) must be archived in repositories like Figshare .

Q. How can researchers resolve discrepancies between in silico predictions and in vivo efficacy of this compound?

  • Methodological Answer : Reconcile using systems pharmacology approaches:
  • Mechanistic modeling : Integrate PK/PD data with transcriptomic profiles (RNA-seq) from target tissues.
  • Pathway enrichment : Identify off-target effects via KEGG or Reactome.
  • Validate with CRISPR-Cas9 knockdown of predicted off-target genes .

特性

IUPAC Name

5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(3)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-10-12-28(4,30)13-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFLCMKCZPSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148938
Record name Sildenafil N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094598-75-0
Record name Sildenafil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094598750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sildenafil N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1094598-75-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILDENAFIL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380S4M4VB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sildenafil N-Oxide
Sildenafil N-Oxide
Sildenafil N-Oxide
Sildenafil N-Oxide
Sildenafil N-Oxide
Sildenafil N-Oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。